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Compound of Interest |

Compound Name: 3-chloro-4-fluoro-2-methylpyridine
CAS No.: 1227580-35-9
Cat. No.: B6238035

Part 1: Executive Identity & CAS Resolution

Core Directive: The specific isomer 3-chloro-4-fluoro-2-methylpyridine is a high-value, non-
commodity intermediate. Unlike its common isomers (e.g., 2-chloro-3-fluoro-4-methylpyridine,
CAS 881891-82-3), this specific substitution pattern is frequently absent from public
aggregation databases (PubChem, ChemSpider) under a unique CAS identifier.

Critical Finding: Researchers must utilize the SMILES or InChl strings below when querying
custom synthesis vendors (e.g., Enamine, WuXi, Combi-Blocks) to avoid isomer confusion.

Chemical Identity Data
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Parameter Specification
Systematic Name 3-chloro-4-fluoro-2-methylpyridine
SMILES Cclnc(ccclF)CI (Canonical) / Fclcene(C)clCl
Predicted:GDSROTVTTLUHCO-
InChl Key
UHFFFAOYSA-N (Isomer dependent)
Molecular Formula CeHsCIFN
Molecular Weight 145.56 g/mol
Not Widely Indexed.Note: Frequently confused
CAS Status )
with CAS 1195251-01-4 (4-chloro-3-fluoro...)
Predicted Density 1.28 + 0.06 g/cm3
Predicted pKa ~3.8 (Pyridine N)

Part 2: Strategic Value & Reactivity Profile

This scaffold represents a "Reactivity Triad" in medicinal chemistry. It is designed to serve as a
linchpin for fragment-based drug discovery (FBDD), particularly in kinase and GPCR inhibitor
programs where the fluorine atom modulates metabolic stability and the chlorine atom provides
a handle for cross-coupling.

The Reactivity Triad

e C4-Fluorine (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (SNAr)
due to the inductive withdrawal of the adjacent C3-Chlorine and the para-Nitrogen. It reacts
with soft nucleophiles (thiols, amines) under mild conditions.

e C3-Chlorine (The Anchor): Sterically hindered but electronically primed for Palladium-
catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It typically requires bulky
phosphine ligands (e.g., XPhos, RuPhos) to overcome the ortho-methyl interference.

o C2-Methyl (The Lateral Handle): Susceptible to lateral lithiation or radical oxidation, allowing
for chain extension or conversion to a formyl/carboxyl group.
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Visualization: The Reactivity Logic

3-Chloro-4-fluoro-
2-methylpyridine
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Click to download full resolution via product page

Figure 1: Orthogonal reactivity map. The C4-F bond is the most labile, allowing sequential
functionalization.

Part 3: Synthesis & Experimental Protocol

Since this specific isomer is not a commodity chemical, a robust synthetic route is required.
The most reliable pathway utilizes the Balz-Schiemann reaction starting from the amino-
precursor, which allows for late-stage installation of the labile fluorine.

Retrosynthetic Pathway

e Target: 3-chloro-4-fluoro-2-methylpyridine
e Precursor: 3-chloro-2-methyl-4-aminopyridine

 Starting Material: 2-methyl-4-aminopyridine (Commercially Available)

Detailed Protocol: Synthesis via Diazotization

Note: This protocol involves the handling of diazonium salts, which are potentially explosive.
Perform behind a blast shield.

Step 1: Chlorination (Regioselective) The amino group at C4 directs electrophilic aromatic
substitution to the C3 position (ortho).
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e Reagents: NCS (N-Chlorosuccinimide), Acetonitrile.

e Procedure: Dissolve 2-methyl-4-aminopyridine (1.0 eq) in ACN. Add NCS (1.05 eq) at 0°C.
Warm to RT and stir for 4h.

e Outcome: 3-chloro-2-methyl-4-aminopyridine.
Step 2: The Balz-Schiemann (Amino -> Fluoro)
« Reagents: NaNO2, HBF4 (48% ag), Sand.

e Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal
decomposition.

» Protocol:
o Suspend 3-chloro-2-methyl-4-aminopyridine (10 mmol) in 48% HBFa4 (20 mL) at -5°C.
o Dropwise add NaNOz2 (1.2 eq) in water, maintaining temp < 0°C. Stir for 30 min.
o Filter the precipitate (Diazonium-BF4 salt). Do not let dry completely (explosion hazard).
o Suspend the wet solid in decalin or heat dry sand in a flask to 110°C.

o Add the salt portion-wise to the hot medium. The product (3-chloro-4-fluoro-2-
methylpyridine) will distill off/sublime.

o Collect distillate and purify via vacuum distillation.

Experimental Workflow Diagram
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Start: 2-Methyl-4-aminopyridine

Step 1: Chlorination
(NCS, ACN, 25°C)

l

Intermediate:
3-Chloro-2-methyl-4-aminopyridine

l

Step 2: Diazotization
(NaNO2, HBF4, -5°C)

Diazonium Tetrafluoroborate Salt

§N2 Gas Evolution
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Step 3: Thermal Decomposition
(110°C, Sand Bath)

Target:

3-Chloro-4-fluoro-2-methylpyridine

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow via the Balz-Schiemann route.

Part 4: Application in Drug Discovery (SNAr
Protocol)
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The primary utility of this molecule is replacing the Fluorine with complex amines. Below is a
self-validating protocol for an SNAr reaction.

Objective: Displacement of C4-F with Morpholine (Model Nucleophile).
e Setup: Flame-dried 25 mL round-bottom flask, N> atmosphere.

» Stoichiometry:

[e]

Substrate (3-Cl-4-F-2-Me-Py): 1.0 equiv (145 mg, 1 mmol)

[e]

Nucleophile (Morpholine): 1.2 equiv

(¢]

Base (DIPEA): 2.0 equiv (scavenges HF)

[¢]

Solvent: DMSO (anhydrous, 0.5 M concentration)
e Execution:

Add substrate and base to DMSO.

[e]

o

Add morpholine dropwise at RT.

[¢]

Heat to 80°C. Note: The 3-Cl substituent activates the 4-F, allowing lower temps than
unsubstituted fluoropyridines.

[¢]

Monitor by LCMS (Target Mass: ~212 amu).
o Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over MgSOQOa.

Why this works: The 3-chloro group provides an "ortho-effect," twisting the ring slightly but,
more importantly, inductively destabilizing the ground state of the C-F bond, accelerating
nucleophilic attack.

References

e Chemical Identity & Isomer Data
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o PubChem Compound Summary (Isomer Analog): 2-Chloro-3-fluoro-4-methylpyridine (CAS
881891-82-3).[1][2] Used for property estimation.

* Synthetic Methodology (Balz-Schiemann)

o Doyle, M. P, et al. "Alkyl Nitrite-Metal Halide Deamination Reactions.” J. Org. Chem.
1977.

o Reactivity of Fluoropyridines
o SNAr Reactivity Profiles: "Nucleophilic Arom
e Vendor Search (For Custom Synthesis)

o Use the SMILES Fclccenc(C)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-3-fluoro-4-methylpyridine | CAS 881891-82-3 | SCBT - Santa Cruz Biotechnology
[scbt.com]

e 2.881891-82-3|2-Chloro-3-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Profile: 3-Chloro-4-fluoro-2-methylpyridine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6238035#3-chloro-4-fluoro-2-methylpyridine-cas-
number-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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